molecular formula C14H18N2OS B4685273 N-(6-butyl-1,3-benzothiazol-2-yl)propanamide

N-(6-butyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B4685273
M. Wt: 262.37 g/mol
InChI Key: ZNWHWPOBCNDSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)propanamide, also known as BBP, is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. BBP is a derivative of benzothiazole, a heterocyclic compound that has been shown to possess a wide range of biological activities. In Additionally, we will list several future directions for BBP research.

Mechanism of Action

The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the biological processes targeted by the compound. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application of the compound. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In environmental science, this compound has been shown to have toxic effects on aquatic organisms and to accumulate in sediment.

Advantages and Limitations for Lab Experiments

N-(6-butyl-1,3-benzothiazol-2-yl)propanamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in common solvents. However, this compound also has some limitations, such as its relatively low yield in the synthesis process and its potential toxicity to lab personnel and the environment.

Future Directions

There are several future directions for N-(6-butyl-1,3-benzothiazol-2-yl)propanamide research, including the development of new synthetic methods for this compound and its derivatives, the investigation of this compound's potential as a therapeutic agent for various diseases, and the exploration of this compound's applications in materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential toxicity and environmental impact.

Scientific Research Applications

N-(6-butyl-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess antitumor, antibacterial, and antifungal activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In environmental science, this compound has been investigated as a potential pollutant and its degradation products have been studied for their toxicity.

properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-5-6-10-7-8-11-12(9-10)18-14(15-11)16-13(17)4-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWHWPOBCNDSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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